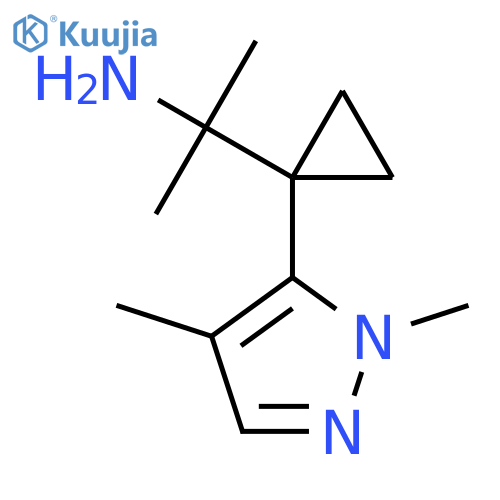Cas no 2228180-77-4 (2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine)

2228180-77-4 structure
商品名:2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine
2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine
- EN300-1775790
- 2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
- 2228180-77-4
-
- インチ: 1S/C11H19N3/c1-8-7-13-14(4)9(8)11(5-6-11)10(2,3)12/h7H,5-6,12H2,1-4H3
- InChIKey: PARPCNSTBCXICX-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)C1(C2=C(C)C=NN2C)CC1
計算された属性
- せいみつぶんしりょう: 193.157897619g/mol
- どういたいしつりょう: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775790-0.5g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 0.5g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1775790-1g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 1g |
$1658.0 | 2023-09-20 | ||
| Enamine | EN300-1775790-0.25g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 0.25g |
$1525.0 | 2023-09-20 | ||
| Enamine | EN300-1775790-10.0g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 10g |
$7128.0 | 2023-06-03 | ||
| Enamine | EN300-1775790-0.05g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 0.05g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1775790-2.5g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 2.5g |
$3249.0 | 2023-09-20 | ||
| Enamine | EN300-1775790-5.0g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 5g |
$4806.0 | 2023-06-03 | ||
| Enamine | EN300-1775790-10g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 10g |
$7128.0 | 2023-09-20 | ||
| Enamine | EN300-1775790-0.1g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 0.1g |
$1459.0 | 2023-09-20 | ||
| Enamine | EN300-1775790-1.0g |
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |
2228180-77-4 | 1g |
$1658.0 | 2023-06-03 |
2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
2228180-77-4 (2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine) 関連製品
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
